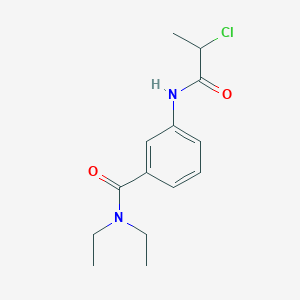
3-(2-chloropropanamido)-N,N-diethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chloropropanamido)-N,N-diethylbenzamide, also known as CPDB, is a synthetic compound that has been widely used in scientific research. CPDB belongs to the class of amides and contains a benzene ring, a chloropropane group, and a diethylamino group. This compound has shown potential in various fields of research, including cancer treatment, pain management, and neurology.
作用機序
The mechanism of action of 3-(2-chloropropanamido)-N,N-diethylbenzamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is responsible for the deacetylation of histones, which leads to the repression of gene expression. By inhibiting HDAC, 3-(2-chloropropanamido)-N,N-diethylbenzamide increases the acetylation of histones, leading to the activation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and Physiological Effects
3-(2-chloropropanamido)-N,N-diethylbenzamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that 3-(2-chloropropanamido)-N,N-diethylbenzamide can induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. 3-(2-chloropropanamido)-N,N-diethylbenzamide has also been found to have analgesic properties and can be used in the treatment of pain.
実験室実験の利点と制限
3-(2-chloropropanamido)-N,N-diethylbenzamide has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. 3-(2-chloropropanamido)-N,N-diethylbenzamide is also stable and can be stored for extended periods without degradation. However, 3-(2-chloropropanamido)-N,N-diethylbenzamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on 3-(2-chloropropanamido)-N,N-diethylbenzamide. One potential direction is the development of 3-(2-chloropropanamido)-N,N-diethylbenzamide analogs with improved pharmacological properties. Another direction is the investigation of 3-(2-chloropropanamido)-N,N-diethylbenzamide's potential in the treatment of other diseases, such as neurodegenerative disorders. Additionally, more research is needed to determine the optimal dosage and administration of 3-(2-chloropropanamido)-N,N-diethylbenzamide for therapeutic use.
Conclusion
In conclusion, 3-(2-chloropropanamido)-N,N-diethylbenzamide is a synthetic compound that has shown potential in various fields of scientific research. 3-(2-chloropropanamido)-N,N-diethylbenzamide has been extensively studied for its potential in cancer treatment, pain management, and neurology. The mechanism of action of 3-(2-chloropropanamido)-N,N-diethylbenzamide involves the inhibition of HDAC, leading to the activation of tumor suppressor genes and the inhibition of cancer cell growth. 3-(2-chloropropanamido)-N,N-diethylbenzamide has several advantages for lab experiments, including its availability and stability. However, 3-(2-chloropropanamido)-N,N-diethylbenzamide also has some limitations, including its low solubility in water and potential toxicity at high concentrations. Future research on 3-(2-chloropropanamido)-N,N-diethylbenzamide should focus on the development of analogs with improved pharmacological properties and the investigation of its potential in the treatment of other diseases.
合成法
The synthesis of 3-(2-chloropropanamido)-N,N-diethylbenzamide involves the reaction between 2-chloropropanoyl chloride and N,N-diethylaniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 3-(2-chloropropanamido)-N,N-diethylbenzamide.
科学的研究の応用
3-(2-chloropropanamido)-N,N-diethylbenzamide has been extensively studied for its potential in cancer treatment. Studies have shown that 3-(2-chloropropanamido)-N,N-diethylbenzamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-(2-chloropropanamido)-N,N-diethylbenzamide has also been found to have anti-inflammatory properties and can be used in the treatment of pain and inflammation.
特性
IUPAC Name |
3-(2-chloropropanoylamino)-N,N-diethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-4-17(5-2)14(19)11-7-6-8-12(9-11)16-13(18)10(3)15/h6-10H,4-5H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGRSOUNUZEXMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

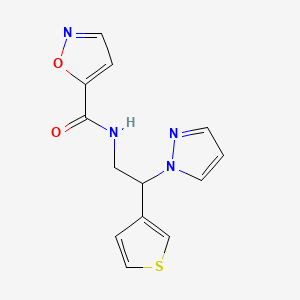
![N-(naphthalen-1-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2458214.png)
![9-(2,4-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2458215.png)
![Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2458216.png)
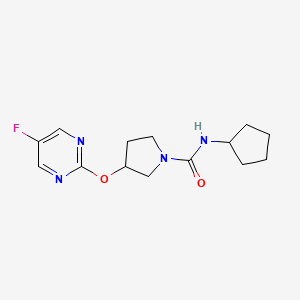
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide](/img/structure/B2458220.png)
![5-(Aminomethyl)-6-oxaspiro[3.4]octan-7-one hydrochloride](/img/structure/B2458221.png)
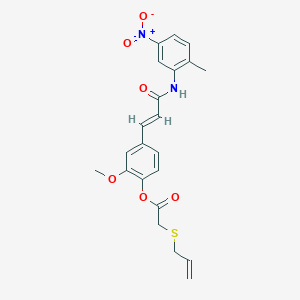
![3-[1-(1,3-Thiazole-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2458225.png)
![2-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2458226.png)

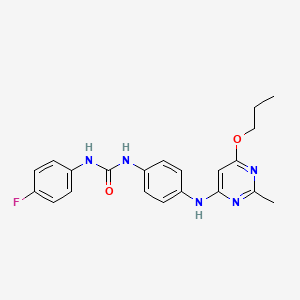
![2-(4-Bromophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2458231.png)
